molecular formula C9H15BrN2S B2713889 (r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole CAS No. 1821837-31-3

(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

Cat. No.: B2713889
CAS No.: 1821837-31-3
M. Wt: 263.2
InChI Key: JCSVLOBNWSVQAK-DDWIOCJRSA-N
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Description

®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine group. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Thiazole: A sulfur-containing heterocycle known for its presence in many bioactive molecules.

    Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.

Uniqueness

®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVUSQZWKHWOLS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)[C@H]2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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